3,5-Dimethyl-4-(2'-phenylethynylphenyl)phenyl (EPP) glycosides, synthesized using 3,5-dimethyl-4-nitrosophenol as a precursor, have proven useful in the efficient synthesis of fondaparinux, a clinically approved anticoagulant heparin pentasaccharide. [] This application highlights the potential of 3,5-dimethyl-4-nitrosophenol derivatives in pharmaceutical development.
Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide, a compound potentially synthesized from 3,5-dimethyl-4-nitrosophenol, displays promising antioxidant properties. Studies have explored its potential use in treating atherosclerosis, hepatitis, and cancer. [] This highlights the potential of exploring 3,5-dimethyl-4-nitrosophenol derivatives as therapeutic agents.
3,5-Dimethyl-4-nitrosophenol serves as a key starting material for synthesizing a variety of organic compounds, particularly those containing the 3,5-dimethyl-4-nitrosoaniline motif. This reaction, involving the amination of 3,5-dimethyl-4-nitrosophenol with primary amines, allows for the introduction of diverse substituents on the nitrogen atom, broadening the scope of accessible derivatives. [] This versatility makes it valuable in developing new materials and bioactive compounds.
The synthesis of organosoluble poly(arylene ether nitrile) copolymers has been achieved using 9,9-bis(3,5-dimethyl-4-hydroxyphenyl)xanthene, which could be derived from 3,5-dimethyl-4-nitrosophenol. These copolymers show promise as high-performance materials with excellent thermal stability, solubility in organic solvents, and desirable mechanical properties, making them suitable for applications such as films, coatings, and engineering plastics. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: